molecular formula C16H13F4NO2 B1679492 Robenacoxib CAS No. 220991-32-2

Robenacoxib

Katalognummer: B1679492
CAS-Nummer: 220991-32-2
Molekulargewicht: 327.27 g/mol
InChI-Schlüssel: ZEXGDYFACFXQPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluorphenylboronsäure: ist eine Organoborverbindung mit der chemischen Formel C6H6BFO2 . Es ist ein weißes bis hellgelbes kristallines Pulver, das in verschiedenen chemischen Reaktionen verwendet wird, insbesondere in der organischen Synthese. Diese Verbindung ist bekannt für ihre Rolle in Suzuki-Miyaura-Kupplungsreaktionen, die weit verbreitet sind in der Bildung von Kohlenstoff-Kohlenstoff-Bindungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: 2-Fluorphenylboronsäure kann auf verschiedene Weise synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von 2-Fluorbenzol mit Boronsäure in Gegenwart eines Katalysators. Die Reaktion erfordert typischerweise einen Palladiumkatalysator und eine Base, wie z. B. Kaliumcarbonat, unter einer inerten Atmosphäre .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von 2-Fluorphenylboronsäure häufig großtechnische Suzuki-Miyaura-Kupplungsreaktionen. Diese Reaktionen werden in speziellen Reaktoren durchgeführt, bei denen Temperatur, Druck und Reaktionszeit präzise gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Fluorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzene with boronic acid in the presence of a catalyst. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods: In industrial settings, the production of 2-fluorophenylboronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Fluorphenylboronsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind in der Regel Biarylverbindungen, die wichtige Zwischenprodukte bei der Synthese von Pharmazeutika und Agrochemikalien sind .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Pain Management in Cats and Dogs

Robenacoxib is primarily indicated for the treatment of pain associated with osteoarthritis and postoperative pain in cats and dogs. Clinical studies have demonstrated its efficacy in improving pain scores and overall activity levels in affected animals.

  • Osteoarthritis Treatment : A randomized clinical trial showed that this compound significantly improved activity levels and reduced owner-assessed disability in cats with chronic degenerative joint disease. After six weeks of treatment, 81.2% of cats treated with this compound were considered treatment successes compared to 55.2% in the placebo group .
  • Postoperative Pain Relief : In a pharmacokinetic/pharmacodynamic study, this compound was effective at doses as low as 1 mg/kg for controlling postoperative pain and inflammation .

2. Safety Profile

The safety of this compound has been evaluated through multiple studies, indicating a favorable profile compared to other NSAIDs. In a study involving 449 cats with chronic musculoskeletal disease, no significant differences in adverse events were noted between this compound and placebo groups, reinforcing its tolerability over extended periods (4 to 12 weeks) .

Comparative Studies

This compound has been compared with other NSAIDs to assess its relative efficacy and safety:

Study Comparison Outcome
King et al.This compound vs. DiclofenacComparable analgesic effects with lower COX-1 inhibition
Beugnet et al.This compound vs. FirocoxibNo significant difference in lameness scores post-treatment; however, firocoxib showed better results at certain time points
Clinical TrialThis compound vs. PlaceboSignificant improvement in activity levels and reduction in disability after six weeks

Case Studies

Case Study 1: Efficacy in Chronic Pain Management

A pilot clinical trial investigated this compound's efficacy for chronic degenerative joint disease-associated pain in cats. Results indicated a statistically significant improvement in pain management metrics after six weeks, with notable enhancements in temperament and overall happiness among treated cats .

Case Study 2: Postoperative Pain Control

In a controlled study assessing postoperative pain management, this compound was administered subcutaneously at varying doses (1 mg/kg to 3 mg/kg). The results demonstrated effective analgesic properties with minimal side effects, supporting its use as a first-line treatment for surgical pain management in veterinary practice .

Wirkmechanismus

The mechanism of action of 2-fluorophenylboronic acid in Suzuki-Miyaura coupling reactions involves several key steps:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit: 2-Fluorphenylboronsäure ist aufgrund des Vorhandenseins des Fluoratoms einzigartig, das dem Molekül spezifische elektronische Eigenschaften verleiht. Dies macht es besonders nützlich in Reaktionen, bei denen elektronische Effekte eine entscheidende Rolle spielen, wie z. B. bei der Synthese bestimmter Pharmazeutika und fortschrittlicher Materialien .

Biologische Aktivität

Robenacoxib is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine, particularly for managing pain and inflammation in cats. It is classified as a selective cyclooxygenase-2 (COX-2) inhibitor, which differentiates it from traditional NSAIDs that inhibit both COX-1 and COX-2 enzymes. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.

This compound exerts its pharmacological effects by selectively inhibiting the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain. The potency of this compound against COX-2 is significantly higher than that against COX-1, with reported IC50 values indicating a selectivity ratio of approximately 171:1 in feline models . This selective inhibition allows for effective management of pain and inflammation while reducing the risk of gastrointestinal complications.

Pharmacokinetics

This compound demonstrates rapid absorption and a short half-life in circulation, with a mean residence time (MRT) of approximately 0.4 to 3.3 hours depending on the route of administration (intravenous, subcutaneous, or oral). However, its effects can persist for up to 24 hours in inflamed tissues . Key pharmacokinetic parameters are summarized in Table 1.

ParameterValue
Clearance0.54 - 0.71 L·h/kg
Mean Residence Time (MRT)Blood: 0.4 - 3.3 h
MRT in Exudate~24 h
Bioavailability~49% without food
Protein Binding>99%

Clinical Efficacy

This compound has been evaluated in various clinical studies focusing on its efficacy in managing postoperative pain and chronic pain associated with musculoskeletal disorders in cats.

Case Studies

  • Postoperative Pain Management :
    A study involving cats undergoing orthopedic and soft tissue surgeries showed that this compound significantly reduced the need for rescue analgesia compared to placebo (16.5% vs. 46.3%) . The Kaplan-Meier survival analysis indicated a significantly lower risk of treatment failure in the this compound group (P < 0.0001).
  • Chronic Pain Management :
    In a randomized pilot study assessing chronic degenerative joint disease, this compound treatment resulted in statistically significant improvements in activity levels and quality of life metrics compared to placebo over six weeks . The treatment group exhibited a reduction in disability scores by approximately 30% to 49% depending on the outcome measure used.

Safety Profile

This compound has been generally well-tolerated in clinical settings; however, some studies have raised concerns regarding potential gastrointestinal complications when administered postoperatively, particularly following gastrointestinal surgeries . In one study comparing complication rates between cats receiving this compound and those receiving no NSAIDs post-surgery, the control group experienced higher rates of complications related to intestinal surgeries (44.2% vs. 18.8%) .

Eigenschaften

IUPAC Name

2-[5-ethyl-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXGDYFACFXQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176607
Record name Robenacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220991-32-2
Record name Robenacoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220991-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Robenacoxib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220991322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Robenacoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11455
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Robenacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethyl-2-[(2,3,5,6-tetrafluorophenyl)amino]benzeneacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROBENACOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z588009C7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

N,N-Dimethyl-5-ethyl-2-(2′,3′,5′,6′-tetrafluoroanilino)phenylacetamide (26 g, 0.073 mol) and 6N NaOH (150 ml) are stirred as a two phase solution with n-BuOH (150 ml) at reflux temperature for 14 hours. After cooling to room temperature, the reaction is poured over ice (500 ml). Toluene (500 ml) is added and the mixture transferred to a separatory funnel. The aqueous phase is brought to a pH of 1 with 3 N HCl. The organic layer is separated and the aqueous phase re-extracted with toluene (250 ml). The combined organic layers are dried (MgSO4) and concentrated under high vacuum (35-50 mbar) on a rotovap taking care not to warm above 50°. Small white needles are obtained by crystallization of the residue from hexane, m.p. 164-166°. Recrystallization from cyclohexane gives 5-ethyl-2-(2′,3′,5′,6′-tetrafluoroanilino)phenylacetic acid a white solid, m.p. 165-169°.
Name
N,N-Dimethyl-5-ethyl-2-(2′,3′,5′,6′-tetrafluoroanilino)phenylacetamide
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

N-(2,3,5,6-tetrafluorophenyl)-5-ethyloxindole (72.67 g; 0.235 mol, is slurried in water containing a little methanol (10% v/v; 253 ml), and sodium hydroxide solution (50 wt %; 16.1 ml) is added. The mixture is stirred at 80-85° for 2-4 hours, then cooled to ambient temperature. The reaction solution is partially concentrated under reduced pressure (25-30 mm). After removal of 50 ml of the solvent, the mixture is diluted with water (150 ml) and t-butyl methyl ether (250 ml). The cooled mixture is acidified to pH 6.5-7.0 with aqueous HCl (12.1 N; 19.5 ml), keeping the temperature at 0-5°. The aqueous layer is discarded and the organic layer is washed with water (250 ml). The organic layer is concentrated under reduced pressure (20-100 mm) while exchanging the solvent to toluene. After the more volatile components have been removed, the batch volume is adjusted to 400-450 ml. This mixture is warmed to 70°, clarified, concentrated to one-half volume, and cooled to 0°. After stirring at this temperature for 2 hours, the product is collected and is washed with toluene/heptane (10:90; 100 ml). The resulting solid is dried under reduced pressure at 50-60° for 4-8 hours to give 5-ethyl-2-(2′,3′,5′, 6′-tetrafluoroanilino)phenylacetic acid of Example 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
253 mL
Type
reactant
Reaction Step Two
Quantity
16.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Robenacoxib
Reactant of Route 2
Robenacoxib
Reactant of Route 3
Robenacoxib
Reactant of Route 4
Reactant of Route 4
Robenacoxib
Reactant of Route 5
Reactant of Route 5
Robenacoxib
Reactant of Route 6
Reactant of Route 6
Robenacoxib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.